molecular formula C9H10Cl2O B7978408 1,4-Dichloro-2-(propan-2-yloxy)benzene

1,4-Dichloro-2-(propan-2-yloxy)benzene

Cat. No.: B7978408
M. Wt: 205.08 g/mol
InChI Key: LLPFQJLKFDPDKS-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(propan-2-yloxy)benzene (CAS: 1549102-97-7) is an aromatic ether derivative with the molecular formula C₁₀H₁₂Cl₂O and a molecular weight of 219.1 g/mol. Its structure consists of a benzene ring substituted with two chlorine atoms at the 1- and 4-positions and an isopropoxy group (-OCH(CH₃)₂) at the 2-position. This compound is primarily used as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research.

Properties

IUPAC Name

1,4-dichloro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPFQJLKFDPDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-(propan-2-yloxy)benzene can be synthesized through a series of chemical reactions involving the substitution of hydrogen atoms on a benzene ring with chlorine and isopropoxy groups. One common method involves the reaction of 1,4-dichlorobenzene with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of this compound along with water as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce the isopropoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Products include ketones or aldehydes derived from the isopropoxy group.

    Reduction: Products include dechlorinated compounds or alcohols from the reduction of the isopropoxy group.

Scientific Research Applications

1,4-Dichloro-2-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-(propan-2-yloxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of dichlorinated aromatic ethers. Below is a detailed comparison with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1,4-Dichloro-2-(propan-2-yloxy)benzene C₁₀H₁₂Cl₂O 219.1 -Cl (1,4), -OCH(CH₃)₂ (2) Intermediate in organic synthesis
2-Methoxy-1,4-di(propan-2-yloxy)benzene C₁₃H₂₀O₃ 224.3 -OCH₃ (2), -OCH(CH₃)₂ (1,4) Increased steric hindrance; potential solvent
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene C₉H₅Cl₂F₆O 343.0 -Cl (1,4), -OCF₂CF₂CF₃ (2) Enhanced electron-withdrawing effects; agrochemical applications
1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene C₁₆H₁₅Cl₂FN₂O₂S 389.3 -Cl (1,4), -SO₂-piperazine-fluorophenyl (2) Bioactive moiety; pharmaceutical research
1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene C₈H₇Cl₃OS 257.6 -Cl (1,4), -S(O)CH₂CH₂Cl (2) Sulfinyl group introduces redox activity

Key Differences

Substituent Effects :

  • The isopropoxy group in the target compound provides moderate steric bulk and lipophilicity, making it suitable for synthetic intermediates.
  • Fluorinated alkoxy groups (e.g., hexafluoropropoxy in ) significantly increase electron-withdrawing character, enhancing stability against metabolic degradation.
  • Sulfonamide/sulfinyl groups (e.g., ) introduce polar or reactive sites, enabling interactions with biological targets or catalytic systems.

Physical Properties :

  • Fluorinated derivatives exhibit higher molecular weights (e.g., 343.0 g/mol in ) and lower volatility compared to the parent compound.
  • The sulfinyl-containing analogue (C₈H₇Cl₃OS) has a higher density (1.53 g/cm³) due to chlorine and sulfur content .

Applications :

  • The target compound’s simplicity favors its use in cross-coupling reactions or as a precursor for pesticides.
  • Fluorinated variants are prioritized in agrochemicals due to resistance to environmental degradation .
  • Sulfonamide-linked piperazine derivatives (e.g., ) are explored in drug discovery for CNS or antimicrobial activity.

Research Findings and Trends

  • Synthetic Utility : The isopropoxy group in this compound facilitates regioselective functionalization, as seen in Suzuki-Miyaura couplings .
  • Market Trends : Fluorinated and sulfonamide derivatives dominate recent patents, reflecting demand for high-performance materials and therapeutics .

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